(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid
Overview
Description
(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid is a complex polyunsaturated fatty acid. This compound is characterized by its multiple double bonds and a hydroxyl group at the 18th carbon position. It is a derivative of eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in fish oils and known for its anti-inflammatory properties.
Mechanism of Action
Target of Action
The primary targets of (+/-)18-HEPE are macrophages and cardiac fibroblasts . Macrophages play a crucial role in the immune response, inflammation, and tissue homeostasis . Cardiac fibroblasts are responsible for the structural integrity of the heart and contribute to cardiac remodeling .
Mode of Action
(+/-)18-HEPE interacts with its targets by inhibiting the pro-inflammatory activation of cardiac fibroblasts mediated by macrophages . This interaction results in the suppression of inflammation and fibrosis, thereby reducing cardiac dysfunction .
Biochemical Pathways
In the E-series resolvins biosynthetic pathway, eicosapentaenoic acid (EPA) is initially converted to 18-hydroxy-eicosapentaenoic acid (18-HEPE), an omega-3 oxygenated product of EPA, followed by oxygenation via 5-lipoxygenase (5-LOX) and/or 12/15-lipoxygenase (12/15-LOX) present in leukocytes . This pathway is crucial in controlling inflammation and maintaining tissue homeostasis .
Pharmacokinetics
It is known that (+/-)18-hepe is a metabolite of epa, which is enriched in bone marrow cells and macrophages of fat-1 transgenic mice . This suggests that (+/-)18-HEPE may be produced and metabolized in the body, influencing its bioavailability.
Result of Action
The action of (+/-)18-HEPE results in the suppression of inflammation and fibrosis, thereby reducing cardiac dysfunction . It also inhibits the pro-inflammatory activation of cardiac fibroblasts, which contributes to the resistance against pressure overload-induced maladaptive cardiac remodeling .
Action Environment
Environmental factors, such as the gut microbiome, can influence the action of (+/-)18-HEPE. For instance, Clostridium butyricum (CB) promotes 18-HEPE production in the gut and enhances omega-3 fatty acid sensitivity in the lungs by promoting GPR120 expression through modulation of the lung microbiome . This suggests that the gut microbiome can play a significant role in the efficacy and stability of (+/-)18-HEPE.
Biochemical Analysis
Biochemical Properties
18-HEPE plays a crucial role in biochemical reactions. It is produced by immune cells called macrophages . In the E-series resolvins biosynthetic pathway, EPA is initially converted to 18-HEPE, an omega-3 oxygenated product of EPA, followed by oxygenation via 5-LOX and/or 12/15-LOX present in leukocytes .
Cellular Effects
18-HEPE has profound effects on various types of cells and cellular processes. It has been found to inhibit macrophage-mediated proinflammatory activation of cardiac fibroblasts . It also reduced tumor necrosis factor-α-induced endothelial activation and monocyte adhesion by attenuating activation of the nuclear factor-κB pathway .
Molecular Mechanism
The molecular mechanism of 18-HEPE involves its interaction with various biomolecules. It is involved in the inhibition of proinflammatory activation of cardiac fibroblasts, likely through its interaction with specific receptors or signaling molecules .
Temporal Effects in Laboratory Settings
It has been shown that 18-HEPE can reproduce the phenotype of fat-1 mice, including resistance to pressure overload–induced maladaptive cardiac remodeling .
Metabolic Pathways
18-HEPE is involved in the E-series resolvins biosynthetic pathway, where EPA is initially converted to 18-HEPE, followed by further oxygenation .
Transport and Distribution
It is known that 18-HEPE is produced by macrophages , suggesting that it may be transported and distributed via these immune cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various chemical reactions, including:
Hydroxylation using osmium tetroxide (OsO4): This method involves the addition of OsO4 to the double bonds of eicosapentaenoic acid, followed by reduction with sodium bisulfite to introduce the hydroxyl group.
Epoxidation followed by hydrolysis: Eicosapentaenoic acid can be epoxidized using peracids such as m-chloroperbenzoic acid (m-CPBA), and the resulting epoxide can be hydrolyzed to yield the hydroxylated product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing the compound through fermentation processes. These methods are often preferred due to their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).
Reduction: The double bonds can be reduced to single bonds using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 18-keto-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid.
Reduction: Formation of 18-hydroxy-eicosapentaenoic acid with reduced double bonds.
Substitution: Formation of 18-chloro-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid.
Scientific Research Applications
(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a standard for analytical methods.
Biology: Studied for its role in cellular signaling and its effects on cell membranes.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Comparison with Similar Compounds
(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid can be compared with other hydroxylated fatty acids such as:
18-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Lacks one double bond compared to this compound.
20-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid: Has an additional carbon and hydroxyl group at the 20th position.
15-hydroxy-5Z,8Z,11Z,13E-eicosapentaenoic acid: Hydroxyl group is positioned at the 15th carbon.
The uniqueness of this compound lies in its specific hydroxylation pattern and the presence of multiple double bonds, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z,16E)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWYBGFSVUBWMO-UXNZXXPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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